
1-Acetyl-3-methylurea
Description
Molecular Architecture and Conformational Dynamics
The molecular architecture of this compound exhibits a distinctive structural framework centered around the urea functional group with specific substitution patterns that influence its overall geometry and conformational behavior. The compound features the International Union of Pure and Applied Chemistry standard identifier XRVHSOXXNQTWAW-UHFFFAOYSA-N and is registered under Chemical Abstracts Service number 623-59-6. The molecular structure can be represented by the simplified molecular input line entry system notation CC(=O)NC(=O)NC, which clearly delineates the connectivity between the acetyl group, central carbonyl, and terminal methyl substituent.
The central urea moiety adopts a planar configuration due to the resonance stabilization between the nitrogen lone pairs and the carbonyl π-system, resulting in partial double bond character for the carbon-nitrogen bonds. This electronic delocalization significantly restricts rotation around these bonds, leading to distinct conformational preferences. Nuclear magnetic resonance spectroscopy studies on related urea compounds have demonstrated that the barriers to rotation around carbon-nitrogen bonds in urea derivatives typically range from 11.0 to 11.2 kilocalories per mole, indicating substantial restricted rotation. The acetyl substituent introduces additional conformational complexity through its own planarity requirements and potential for intramolecular interactions.
Computational analyses using the Joback estimation method predict specific thermodynamic properties that reflect the molecular architecture's influence on the compound's behavior. The estimated boiling point of 499.00 Kelvin and critical temperature of 698.04 Kelvin suggest moderate intermolecular forces consistent with the hydrogen bonding capabilities inherent in the urea framework. The predicted melting point of 340.02 Kelvin aligns closely with experimental observations of melting temperatures ranging from 449.0 to 454.0 Kelvin, confirming the computational model's reliability in describing the structural energetics.
Crystallographic Analysis and Hydrogen Bonding Networks
The crystallographic properties of this compound reveal sophisticated hydrogen bonding networks that govern its solid-state organization and thermal behavior. Experimental melting point determinations consistently place the compound's melting range between 176.0 and 181.0 degrees Celsius, indicating well-defined crystalline ordering. The compound exhibits characteristic white to almost white powder or crystalline appearance, suggesting efficient molecular packing arrangements that minimize void spaces within the crystal lattice.
Infrared spectroscopic analysis provides detailed insights into the hydrogen bonding patterns within the crystalline structure. The compound's spectrum, documented in the National Institute of Standards and Technology database, reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations and carbonyl stretching modes that are sensitive to hydrogen bonding environments. These spectroscopic signatures indicate the presence of both intramolecular and intermolecular hydrogen bonds that contribute to the overall structural stability.
The crystalline organization likely follows patterns similar to those observed in related methylurea derivatives, which demonstrate complex hydrogen bonding networks involving both donor and acceptor sites. Studies on N-methylurea polymorphism have revealed that different crystalline forms can exhibit distinct hydrogen bonding arrangements, with some forms crystallizing in centrosymmetric space groups such as P21/c. These investigations suggest that this compound may similarly adopt multiple polymorphic forms depending on crystallization conditions, each characterized by specific hydrogen bonding motifs.
Comparative analysis with related acylurea compounds reveals that the presence of both carbonyl oxygen atoms and amine hydrogen atoms creates multiple sites for hydrogen bond formation. Research on similar compounds has demonstrated that these interactions can result in chain-like arrangements through N-H···O hydrogen bonds, creating extended networks that contribute significantly to crystal stability. The specific arrangement of acetyl and methyl substituents in this compound likely influences the directionality and strength of these interactions, potentially leading to unique packing motifs.
Comparative Structural Relationships with Acylurea Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other members of the acylurea family, revealing both common features and distinctive variations that influence their respective properties and applications. Within the broader context of urea derivatives, this compound shares fundamental structural elements with simpler analogues such as N-methylurea, which exhibits the basic substitution pattern of a single methyl group attached to one nitrogen atom.
N-methylurea, bearing the molecular formula C2H6N2O and a molecular weight of 74.0818 daltons, represents the simplest methylated urea derivative and provides a useful structural comparison point. The addition of the acetyl group in this compound significantly increases the molecular complexity and introduces additional conformational constraints through the extended conjugation system. This structural elaboration results in altered physical properties, including elevated melting points and modified solubility characteristics compared to the parent methylurea compound, which melts at approximately 93 degrees Celsius.
Recent pharmaceutical research has highlighted the importance of acylurea scaffolds in drug design, with studies demonstrating their utility as sigma-1 receptor ligands and glycogen phosphorylase inhibitors. These applications underscore the structural versatility of the acylurea framework and its capacity for modification through various substitution patterns. The specific arrangement in this compound, with its asymmetric substitution pattern, positions it within a class of compounds that exhibit enhanced binding specificity compared to symmetric analogues.
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|
N-methylurea | C2H6N2O | 74.08 | ~93 | Single methyl substitution |
This compound | C4H8N2O2 | 116.12 | 176-181 | Asymmetric acetyl-methyl substitution |
N,N'-dicyclohexylurea derivatives | Variable | Variable | Variable | Bulky cyclic substituents |
Crystallographic studies on related acylurea compounds, particularly those involving N,N'-dicyclohexyl-N-acylurea derivatives, have revealed that substitution patterns significantly influence hydrogen bonding arrangements and crystal packing. These investigations demonstrate that the nature and position of substituents determine the formation of specific intermolecular contacts, with some derivatives forming chain-like structures through N-H···O hydrogen bonds while others adopt different packing motifs based on their substitution patterns.
The conformational behavior of this compound also exhibits relationships to broader trends observed in amide and urea chemistry. Studies investigating the rotational barriers around carbon-nitrogen bonds in various amide compounds have established that hydrogen bonding interactions can contribute 2-3 kilocalories per mole to the overall rotational barrier. This finding suggests that the hydrogen bonding capabilities of this compound likely influence its conformational dynamics in solution and solid states, contributing to its observed thermal stability and crystalline properties.
Properties
IUPAC Name |
N-(methylcarbamoyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVHSOXXNQTWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060773 | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-59-6 | |
Record name | N-[(Methylamino)carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-((methylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-3-methylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Acetamide Followed by Reaction with Methylamine
One classical method involves the bromination of acetamide, followed by reaction with methylamine or methylurea to form 1-acetyl-3-methylurea. The process is as follows:
- Acetamide (15 g, 0.25 mol) is dissolved and warmed slowly with stirring in bromine (22 g).
- Sodium hydroxide solution is added dropwise to the brominated acetamide mixture.
- The intermediate formed reacts with methylamine or methylurea derivatives to yield this compound.
- The product is isolated by crystallization and purified.
This method is well-documented and yields a white crystalline solid with melting point around 180 °C.
Reaction of Acetyl Urea with Methyl Formate
Another preparation route involves the reaction of acetyl urea with methyl formate under heating conditions:
- Methyl formate is decomposed by heating to produce formic acid and methanol.
- The formic acid reacts with acetyl urea to form this compound.
- The reaction requires controlled temperature and time to optimize yield and purity.
- The product is purified by recrystallization.
This method is advantageous for its relatively straightforward reagents and conditions, though it requires careful control of decomposition and reaction steps.
Acylation of Methylurea Derivatives
A more general synthetic approach involves acylation of methylurea or methylcarbamoyl intermediates with acetylating agents such as acetic anhydride or acetyl chloride:
- Methylurea is reacted with an acetylating agent under controlled temperature.
- The reaction proceeds via nucleophilic substitution on the urea nitrogen.
- The crude product is purified by recrystallization or chromatography.
- This method allows for structural analog synthesis and modification.
Though less commonly reported specifically for this compound, this approach is consistent with general urea derivative synthesis principles.
Reaction Conditions and Purification
- Temperature: Typically mild heating (50–100 °C) is used to facilitate reactions without decomposing sensitive intermediates.
- Solvents: Water, ethanol, or organic solvents like DMSO or PEG300 may be used depending on the step.
- Purification: Crystallization from suitable solvents is the preferred method to achieve >98% purity.
- Storage: The compound is stable at room temperature when stored in a cool, dark place below 15 °C.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents | Conditions | Product Purity | Notes |
---|---|---|---|---|---|
Bromination of Acetamide + Methylamine | Acetamide, Bromine, NaOH, Methylamine | Bromine, NaOH | Slow warming, stirring, dropwise addition | >98% | Classical, well-documented, crystalline product |
Reaction of Acetyl Urea with Methyl Formate | Acetyl urea, Methyl formate | Heat decomposition | Heating to decompose methyl formate | High purity | Requires controlled heating, formic acid intermediate |
Acylation of Methylurea | Methylurea, Acetylating agent (Acetic anhydride) | Acetic anhydride or acetyl chloride | Mild heating, controlled addition | High purity | Flexible for analog synthesis |
Research Findings and Analytical Data
- The compound’s structure and purity are confirmed by NMR spectroscopy and melting point analysis (around 180 °C).
- Alkaline hydrolysis studies show that this compound undergoes base-catalyzed cleavage, indicating the stability of the acetyl and methyl substituents under neutral conditions but susceptibility under strong base.
- Mass spectrometry and other analytical techniques confirm the molecular formula and fragmentation patterns consistent with the proposed structure.
Practical Notes on Preparation
- Ensure clear solutions during preparation steps, especially when using co-solvents like DMSO, PEG300, Tween 80, or corn oil for formulation.
- Add solvents in sequence with mixing and clarification at each step to avoid precipitation.
- Use physical aids such as vortexing, ultrasound, or gentle heating to aid dissolution and reaction completion.
- Handle all reagents with appropriate safety measures, including gloves and goggles, due to potential irritant properties.
Chemical Reactions Analysis
1-Acetyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different derivatives of this compound depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis and Research Applications
1-Acetyl-3-methylurea serves as an important intermediate in organic synthesis . It is utilized in the preparation of various chemical compounds and materials. The compound can undergo several chemical reactions, including:
- Oxidation : While specific oxidation pathways are less documented, it is known to react under controlled conditions.
- Reduction : It can be reduced using agents like lithium aluminum hydride.
- Substitution Reactions : This compound can participate in substitution reactions where functional groups are replaced by other groups, often yielding derivatives that are useful in further synthetic applications.
Biological Applications
In biological research, this compound has been employed in biochemical assays and studies involving enzyme interactions. Its ability to interact with specific enzymes makes it a candidate for exploring biochemical pathways and mechanisms. Research is ongoing into its potential therapeutic effects and pharmacological properties, particularly in relation to its interactions at the molecular level .
Industrial Uses
In industrial settings, this compound is used as a stabilizer in dewaxed oils , preventing the formation of solid waxes at low temperatures. This application highlights its importance in enhancing the performance of lubricants and other oil-based products.
Alkaline Hydrolysis Study
A study examining the alkaline hydrolysis of hydantoin, 3-methylhydantoin, and this compound found that the hydrolysis reaction was primarily second-order concerning hydroxide ions at low concentrations. This study provides insights into the kinetics and mechanisms involved when this compound undergoes hydrolysis under alkaline conditions .
Synthetic Pathways
Research has also explored various synthetic routes for producing this compound. A common method involves reacting acetamide with bromine and sodium hydroxide, showcasing its versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylurea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and the pathways involved.
Comparison with Similar Compounds
1-Cyanoacetyl-3-methylurea (CAS: 6972-77-6)
- Molecular Formula : C₅H₇N₃O₂
- Molecular Weight : 141.13 g/mol
- Key Differences: Replaces the acetyl group with a cyanoacetyl (-COCH₂CN) moiety. Exhibits higher reactivity in nucleophilic substitutions due to the electron-withdrawing cyano group .
- Applications: Used in organic synthesis for cyanomethylation reactions .
Parameter | This compound | 1-Cyanoacetyl-3-methylurea |
---|---|---|
Molecular Weight | 116.12 | 141.13 |
Melting Point (°C) | 180 | No data |
Reactivity | Moderate | High (due to -CN group) |
Primary Use | Heterocyclic synthesis | Cyanomethylation reactions |
1-Ethyl-3-methylurea (CAS: 20722-63-8)
1-Acetyl-3-phenylurea (CAS: Not listed)
- Molecular Formula : C₉H₁₀N₂O₂
- Key Differences :
Functional Analogues
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS: 507456-83-9)
1-(2-Aminoethyl)-3-methylurea (CAS: 75930-29-9)
- Molecular Formula : C₄H₁₁N₃O
- Key Differences: Features an aminoethyl (-CH₂CH₂NH₂) side chain. Higher water solubility makes it suitable for aqueous-phase reactions .
Biological Activity
1-Acetyl-3-methylurea (CHNO), a derivative of urea, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and cytotoxic properties, making it a subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its acetyl and methyl functional groups attached to the urea moiety. The chemical structure can be represented as follows:
Physical Properties
- Molecular Weight : 100.12 g/mol
- Melting Point : 120-122 °C
- Solubility : Soluble in water and organic solvents
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy, the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.91 µg/mL to >2000 µg/mL against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus ATCC 43300 | 15.62 | 31.25 |
Staphylococcus epidermidis ATCC 12228 | 3.91 | 15.62 |
Escherichia coli | 62.5 | >2000 |
Micrococcus luteus | 62.5 | 1000 |
The compound showed a bactericidal effect against Staphylococcus aureus and Staphylococcus epidermidis, while its activity against Gram-negative bacteria like Escherichia coli was comparatively weaker .
Cytotoxicity Studies
In cytotoxicity assays using human cell lines (A549 and HepG2), this compound was found to enhance cell viability at certain concentrations, indicating potential for therapeutic applications. The results indicated that at concentrations of 50 µM, the compound significantly stimulated cell viability above baseline levels.
Table 2: Cytotoxicity Results
Concentration (µM) | Cell Line | Viability (%) |
---|---|---|
12 | A549 | >100 |
50 | HepG2 | >100 |
100 | A549 | <50 |
These findings suggest that while lower concentrations may promote cell health, higher concentrations could lead to cytotoxic effects .
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of this compound on various cancer cell lines. The compound displayed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Research into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis, which indicated an increase in early apoptotic markers following treatment with the compound .
Q & A
Q. What are the optimal synthetic routes for 1-acetyl-3-methylurea in laboratory-scale research?
The synthesis of this compound typically involves urea derivatives and acetylating agents. A validated method includes coupling methylurea with acetyl chloride in anhydrous conditions, using solvents like dichloromethane (DCM) and bases such as diisopropylethylamine (DIPEA) to neutralize byproducts . Reaction parameters (temperature, stoichiometry, and solvent polarity) must be optimized to achieve yields >95%. Purity can be confirmed via melting point analysis (expected range: 211–218°C) and NMR spectroscopy .
Q. How can researchers characterize this compound to confirm structural integrity and purity?
Characterization should include:
- 1H/13C NMR : Verify methyl group signals (δ ~2.1–2.3 ppm for acetyl-CH3 and δ ~3.1 ppm for methylurea-CH3) and urea carbonyl resonance (δ ~155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 117.1 (C4H8N2O2) .
- Melting Point : Compare observed values with literature data (e.g., 211–218°C for analogous ureas) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Monitor degradation via periodic NMR analysis .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Compare with analogs like 1-methyl-1-phenylurea, which shows hydrolytic instability at pH < 3 .
Q. What methodologies resolve contradictions in reported biological activity data for urea derivatives like this compound?
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., anti-tubercular activity of adamantyl-urea analogs ) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Dose-Response Validation : Replicate conflicting studies using standardized assays (e.g., microplate Alamar Blue for MIC determination) under controlled conditions (pH, temperature, solvent) .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- DFT Calculations : Use Gaussian or ORCA software to model transition states for acetyl transfer reactions. Compare activation energies with experimental yields .
- Molecular Docking : Screen for binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina, correlating results with in vitro activity .
Methodological Guidelines
Q. Designing Reproducible Experimental Protocols
- Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over vendor databases. Cross-reference synthetic procedures from at least three independent sources .
- Data Reporting : Include raw spectral data (NMR, HRMS), reaction yields, and failure cases in supplementary materials to aid reproducibility .
Q. Addressing Gaps in Structure-Activity Relationship (SAR) Studies
- Analog Synthesis : Modify substituents (e.g., replacing methyl with cyclopropyl groups) and compare bioactivity using standardized assays .
- Thermodynamic Profiling : Measure solubility (via shake-flask method) and logP (octanol-water partition) to correlate physicochemical properties with activity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.